3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride
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Overview
Description
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a trifluoromethyl group attached to a diazirine ring, which is further connected to a pyrrolidine moiety. The presence of the trifluoromethyl group and the diazirine ring makes this compound particularly interesting for various chemical and biological applications, including photoaffinity labeling and as a precursor in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized by reacting a suitable precursor with trifluoromethyl iodide under UV light to induce the formation of the diazirine ring.
Attachment to Pyrrolidine: The diazirine intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the final compound.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group and diazirine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced diazirine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a photoaffinity label due to its diazirine ring, which can form covalent bonds with target molecules upon UV irradiation. This property is valuable for studying molecular interactions and identifying binding sites.
Biology
In biological research, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride is used to study protein-ligand interactions. Its ability to form covalent bonds with proteins upon activation makes it a powerful tool for mapping protein binding sites and understanding protein function.
Medicine
In medicine, this compound is explored for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of target molecules, forming covalent bonds. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, making the compound highly effective in photoaffinity labeling.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-3H-diazirine: Lacks the pyrrolidine moiety, making it less versatile in biological applications.
3-(Trifluoromethyl)-3H-diazirin-3-ylmethanol: Contains a hydroxyl group instead of the pyrrolidine ring, affecting its reactivity and application scope.
3-(Trifluoromethyl)-3H-diazirin-3-ylmethylamine:
Uniqueness
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride stands out due to its combination of the trifluoromethyl group, diazirine ring, and pyrrolidine moiety. This unique structure provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
2375268-36-1 |
---|---|
Molecular Formula |
C7H11ClF3N3 |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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